2-Chloropentan-3-one

Catalog No.
S784957
CAS No.
17042-21-6
M.F
C5H9ClO
M. Wt
120.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropentan-3-one

CAS Number

17042-21-6

Product Name

2-Chloropentan-3-one

IUPAC Name

2-chloropentan-3-one

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

InChI

InChI=1S/C5H9ClO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3

InChI Key

ABCRJWMADDBQFJ-UHFFFAOYSA-N

SMILES

CCC(=O)C(C)Cl

Synonyms

2-Chloropentan-3-one

Canonical SMILES

CCC(=O)C(C)Cl
  • Organic synthesis: 2-Chloropentan-3-one can potentially serve as a building block in the synthesis of more complex organic molecules. The ketone group (C=O) and the chlorine atom (Cl) offer reactive sites for further chemical transformations. PubChem, a database of chemical information, lists 2-Chloropentan-3-one as a chemical of interest, but no specific research articles are currently linked PubChem: .
  • Study of chlorinated ketones: Research on the reactivity and properties of chlorinated ketones might involve 2-Chloropentan-3-one as a model compound. The presence of the chlorine atom can influence the molecule's behavior in various reactions.
  • Reference compound: Due to its availability from commercial suppliers, 2-Chloropentan-3-one could be used as a reference compound in analytical chemistry applications, such as nuclear magnetic resonance (NMR) or mass spectrometry.

2-Chloropentan-3-one, with the chemical formula C5_5H9_9ClO, is an organic compound categorized as a halogenated ketone. It features a chlorine atom attached to the second carbon of a five-carbon chain, with a ketone functional group at the third position. The compound appears as a pale yellow liquid and has notable applications in organic synthesis and industrial processes. Its molecular structure can be represented as follows:

text
Cl |H3C-C-CO-CH2-CH3

Typical of α-halogeno-ketones. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of alcohols or amines.
  • Reactions with Aromatic Compounds: It reacts with phenols and their ethers, forming products that are useful in organic synthesis .
  • Condensation Reactions: This compound can undergo condensation reactions, such as with thioformamide, which is relevant in synthesizing vitamin B derivatives .

Several methods are available for synthesizing 2-chloropentan-3-one:

  • Halogenation of Pentan-3-one: Chlorination of pentan-3-one using chlorine gas or a chlorinating agent under controlled conditions leads to the formation of 2-chloropentan-3-one.
  • Organocatalytic Methods: Recent advancements have introduced organocatalysts in asymmetric α-chlorination reactions, providing an efficient pathway for synthesizing this compound from simple ketones .
  • Distillation Techniques: The compound can also be isolated through fractional distillation from reaction mixtures containing it, typically yielding a pale yellow liquid with specific boiling points .

2-Chloropentan-3-one finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Surfactant Production: The compound is utilized in creating destructible surfactants, enhancing its utility in industrial applications .
  • Research: It is often used in academic and industrial research settings to explore new reactions and syntheses.

Interaction studies involving 2-chloropentan-3-one primarily focus on its reactivity with nucleophiles and electrophiles. Its interactions can lead to the formation of various derivatives that may exhibit different chemical properties and biological activities. Research into these interactions is ongoing, particularly concerning its potential applications in drug design and development.

Several compounds share structural similarities with 2-chloropentan-3-one, including:

Compound NameChemical FormulaKey Features
2-Chloropentan-2-oneC5_5H9_9ClOChlorine at the second position; different reactivity
4-Chlorohexan-3-oneC6_6H11_11ClOLonger carbon chain; used in similar synthetic pathways
2-Bromopentan-3-oneC5_5H9_9BrOBromine instead of chlorine; differing biological activity
2-Chlorobutan-3-oneC4_4H7_7ClOShorter carbon chain; different physical properties

Uniqueness: The presence of chlorine at the second carbon position combined with the ketone functional group at the third position distinguishes 2-chloropentan-3-one from its analogs, influencing its reactivity and applications significantly.

Chemical Identification and Basic Properties

2-Chloropentan-3-one, with the Chemical Abstracts Service registry number 17042-21-6, was first documented in chemical literature as part of the broader development of halogenated ketone chemistry [1] [2]. The compound possesses the molecular formula C₅H₉ClO and exhibits a molecular weight of 120.58 grams per mole, establishing it as a member of the alpha-chloroketone class of organic compounds [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-chloropentan-3-one, though it is also known by the synonymous designation 3-pentanone, 2-chloro- [1] [2].

The structural characterization reveals that 2-chloropentan-3-one contains a ketone functional group at the third carbon position of a five-carbon chain, with a chlorine substituent attached to the second carbon atom [2]. This arrangement creates an alpha-chloroketone structure, where the chlorine atom is positioned adjacent to the carbonyl carbon, conferring unique chemical reactivity patterns to the molecule [16] [17].

Early Synthetic Development

The development of 2-chloropentan-3-one synthesis emerged from the broader advancement of alpha-halogenation methodologies in organic chemistry [16] [17]. Early research into chloroketone preparation relied on the fundamental understanding of enolate chemistry and the reactivity of carbonyl compounds toward electrophilic halogenation [16] [18]. The formation of alpha-chloroketones proceeds through the generation of enolate intermediates, which subsequently react with chlorinating agents to produce the desired halogenated products [16] [19].

Historical synthetic approaches to 2-chloropentan-3-one involved the application of base-catalyzed halogenation reactions, where the parent ketone undergoes deprotonation at the alpha-position to form an enolate anion [16] [17]. This enolate intermediate then reacts with molecular chlorine or other chlorinating reagents to introduce the chlorine substituent at the desired position [16] [19]. The mechanistic pathway involves the initial formation of the kinetic enolate, followed by electrophilic attack by the chlorinating species [20] [21].

Research Documentation and Literature Records

The chemical database records for 2-Chloropentan-3-one indicate its presence in multiple scientific publications, including research documented in Organic Letters and the Journal of Physical Chemistry A [1]. These early research efforts contributed to the understanding of chloroketone chemistry and established fundamental synthetic methodologies for accessing such compounds [1]. The compound has been referenced in various chemical synthesis contexts, particularly in studies involving halogenated carbonyl chemistry [1].

Database entries from PubChem show that 2-chloropentan-3-one was first created in chemical databases in 2006, with subsequent modifications occurring as recently as 2025, indicating ongoing research interest in this compound [2]. The European Chemicals Agency has assigned the compound the European Community number 875-909-6, reflecting its recognition within regulatory chemical frameworks [2].

Physical and Chemical Properties Data

Early characterization studies established key physical and chemical properties of 2-chloropentan-3-one that guided subsequent research directions [1] [2]. The compound exhibits specific computational properties that reflect its molecular structure and electronic characteristics [2].

PropertyValueReference
Molecular Weight120.58 g/mol [2]
Exact Mass120.0341926 Da [2]
Monoisotopic Mass120.0341926 Da [2]
XLogP3-AA1.4 [2]
Hydrogen Bond Donor Count0 [2]
Hydrogen Bond Acceptor Count1 [2]
Rotatable Bond Count2 [2]
Topological Polar Surface Area17.1 Ų [2]
Heavy Atom Count7 [2]
Complexity70.5 [2]

The spectroscopic characteristics of 2-chloropentan-3-one were established through various analytical techniques, with the International Chemical Identifier key designated as ABCRJWMADDBQFJ-UHFFFAOYSA-N [2]. The Simplified Molecular Input Line Entry System representation is recorded as CCC(=O)C(C)Cl, providing a standardized method for computational representation [2].

Early Research Applications and Findings

Initial research into 2-chloropentan-3-one focused on its potential as a synthetic intermediate in organic chemistry [22]. The compound's alpha-chloroketone structure made it particularly valuable for subsequent transformations, including nucleophilic substitution reactions and elimination processes [16] [17]. Early synthetic methodologies demonstrated that 2-chloropentan-3-one could be prepared efficiently through controlled halogenation procedures [22].

Research documentation indicates that 2-chloropentan-3-one has been utilized in various synthetic contexts, with reported yields of approximately 80 percent in optimized preparation procedures [22]. The compound's reactivity profile, characterized by the presence of both the ketone functionality and the alpha-chloro substituent, enabled its application in diverse chemical transformations [16] [17].

The stereochemical aspects of 2-chloropentan-3-one were recognized early in its research history, with studies noting the presence of one undefined atom stereocenter, reflecting the potential for stereoisomerism at the chlorine-bearing carbon [2]. This stereochemical consideration became important for subsequent synthetic applications where stereoselectivity was required [16] [17].

2-Chloropentan-3-one serves as a representative example of α-chloroketones, a class of compounds that holds exceptional significance in organic chemistry due to their unique structural and electronic properties [1] [2]. With the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol, this compound features a carbonyl group at the third carbon position and a chlorine atom at the second carbon of a pentane backbone [1] [2]. The presence of both electron-withdrawing groups (the carbonyl and chlorine) creates a highly reactive molecular framework that demonstrates fundamental principles of organic reactivity [4].

The compound's structure exemplifies the synergistic effect of multiple functional groups on chemical reactivity. The carbonyl group provides electrophilic character at the carbon center, while the chlorine substituent enhances the compound's electrophilicity through inductive effects [5] [6]. This dual functionality makes 2-chloropentan-3-one an excellent model compound for studying the interplay between different electronic effects in organic molecules [4].

Electronic Properties and Reactivity Patterns

The electronic structure of 2-chloropentan-3-one demonstrates several fundamental concepts in organic chemistry. The carbonyl carbon is sp² hybridized, creating a trigonal planar geometry that facilitates nucleophilic attack [6] [7]. The carbon-oxygen double bond exhibits significant polarity, with the oxygen atom carrying a partial negative charge and the carbon atom carrying a partial positive charge [5] [6]. This polarization is enhanced by the presence of the chlorine atom, which further withdraws electron density from the molecular framework [4].

Spectroscopic analysis reveals characteristic features that demonstrate the compound's electronic properties. The infrared spectrum shows a carbonyl stretch at approximately 1710 cm⁻¹, while the C-Cl stretch appears around 750 cm⁻¹ [8]. Nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the ¹³C NMR showing the carbonyl carbon at δ ~210 ppm and ¹H NMR revealing the α-proton adjacent to both chlorine and carbonyl groups at δ 4.5-5.0 ppm [8].

PropertyValueSignificance
Molecular Weight120.58 g/molOptimal size for synthetic applications
Boiling Point133-137°C (15 Torr)Moderate volatility for purification
SolubilityHigh in organic solventsFacilitates reaction conditions
PolarityModerate polar compoundInfluences reaction selectivity

Synthetic Utility and Mechanism Studies

2-Chloropentan-3-one serves as a crucial building block in organic synthesis, particularly in the formation of complex molecular architectures . The compound's reactivity stems from its ability to undergo multiple types of chemical transformations, including nucleophilic substitution reactions, enolate chemistry, and reduction processes . These reactions demonstrate fundamental mechanistic principles that are essential for understanding organic reactivity patterns [4] [10].

The formation of enolate anions from 2-chloropentan-3-one illustrates key concepts in carbanion chemistry. When treated with strong bases, the compound can undergo deprotonation at the α-carbon to form stabilized enolate intermediates [4] [10]. These enolates exhibit ambident reactivity, capable of reacting at either the carbon or oxygen center depending on the reaction conditions [11] [12]. The presence of the chlorine substituent significantly enhances the acidity of the α-hydrogen, making enolate formation more favorable compared to simple ketones [4] [13].

Nucleophilic substitution reactions of 2-chloropentan-3-one provide excellent examples of SN2 mechanisms in organic chemistry [14] [15]. The chlorine atom serves as a leaving group, and the reaction proceeds through a concerted mechanism involving simultaneous bond formation and bond breaking [14] [15]. The rate of these reactions depends on the nature of the nucleophile, with stronger nucleophiles providing faster reaction rates [16] [17].

Mechanistic Insights and Reaction Pathways

The study of 2-chloropentan-3-one reactions has contributed significantly to the understanding of α-chloroketone chemistry [17]. Research has shown that these compounds undergo characteristic reactions including α-halogenation, aldol condensations, and cross-coupling reactions [18] [16]. The compound's behavior in these reactions demonstrates important principles of regioselectivity and stereochemistry [19] [20].

Kinetic studies involving 2-chloropentan-3-one and related compounds have provided valuable insights into reaction mechanisms [20] [21]. Research on the chlorination of ketones has revealed that these reactions proceed through enol intermediates, with the rate-determining step being the formation of the enol tautomer [18] [22]. The presence of the chlorine substituent affects both the kinetics and thermodynamics of these processes [19] [20].

The compound also serves as a model system for studying neighboring group participation in elimination reactions [19]. Computational studies have shown that the carbonyl group can assist in the departure of the chlorine atom through the formation of cyclic transition states [19]. This research has contributed to a deeper understanding of how functional groups can influence each other's reactivity through space and through bonds [19].

Applications in Synthetic Methodology

2-Chloropentan-3-one finds extensive use in the development of new synthetic methodologies . Its dual functionality makes it an ideal substrate for testing new reaction conditions and catalyst systems. The compound has been employed in studies of metal-catalyzed cross-coupling reactions, where it serves as an electrophilic partner in C-C bond formation [16] [23].

The compound's utility extends to pharmaceutical intermediate synthesis, where it serves as a precursor for more complex bioactive molecules . The chloroketone functionality provides multiple synthetic handles for further elaboration, allowing chemists to install diverse functional groups through substitution and addition reactions .

Research applications of 2-chloropentan-3-one include its use as a model compound for studying biological activity and toxicological properties . Studies have examined its cytotoxic effects on cancer cell lines and its antimicrobial properties, providing insights into the structure-activity relationships of chloroketones .

Theoretical and Educational Significance

From a theoretical perspective, 2-chloropentan-3-one serves as an excellent example for teaching fundamental concepts in organic chemistry [25]. The compound illustrates key principles including electronic effects, stereochemistry, and reaction mechanisms [25] [4]. Its structure provides a clear demonstration of how multiple functional groups can influence molecular properties and reactivity [4].

The compound's stereochemical properties are particularly noteworthy, as the presence of the chlorine substituent creates a chiral center in certain derivatives [25]. This characteristic makes it useful for studying stereochemical control in organic reactions and for understanding the relationship between molecular structure and biological activity [25] .

Educational applications of 2-chloropentan-3-one include its use in laboratory courses for demonstrating classic organic reactions such as nucleophilic substitution, elimination reactions, and carbonyl chemistry [4]. The compound's moderate reactivity and stability make it suitable for undergraduate instruction while still providing meaningful results [4].

XLogP3

1.4

Dates

Last modified: 04-14-2024

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